2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-bromo-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O4/c1-13-8-15(3-4-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-2-5-19-20(9-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKUIEYENBNUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H20BrN4O4 |
| Molecular Weight | 464.34 g/mol |
| CAS Number | 1223768-94-2 |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)C |
| InChI Key | XBEDJRDZOISCJO-UHFFFAOYSA-N |
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that pyrazolo[1,5-a]pyrazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and PCNA .
The proposed mechanism of action involves the inhibition of specific kinases involved in cancer cell signaling pathways. For example, inhibitors targeting the PI3K/Akt/mTOR pathway have shown promise in preclinical models. This pathway is crucial for cell growth and survival, making it a significant target for anticancer therapies .
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence that this compound may possess neuroprotective effects. Studies suggest that benzodioxole derivatives can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's . The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.
Study 1: Anticancer Activity
A recent study evaluated the efficacy of various pyrazolo[1,5-a]pyrazine derivatives in human cancer cell lines. The results demonstrated that the compound significantly inhibited cell viability in breast and colon cancer cells compared to control groups. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
Study 2: Neuroprotective Potential
Another investigation assessed the neuroprotective effects of related compounds in an animal model of Parkinson's disease. The results showed a reduction in dopaminergic neuron loss and improved motor function in treated animals compared to untreated controls. These findings suggest that compounds like this compound may offer therapeutic benefits in neurodegenerative conditions .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
3. Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : The initial step involves synthesizing the pyrazolo[1,5-a]pyrazine core through cyclization reactions involving appropriate precursors.
- Introduction of the Benzodioxole Moiety : This step incorporates the benzodioxole group via electrophilic aromatic substitution or similar reactions.
- Final Acetamide Formation : The final step involves acylation reactions to introduce the acetamide functional group.
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of a similar pyrazolo compound in various cancer cell lines. The results showed a marked decrease in cell viability and induction of apoptosis at micromolar concentrations.
Case Study 2: Antimicrobial Efficacy
A recent investigation published in the European Journal of Medicinal Chemistry assessed the antimicrobial properties of derivatives of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed effective inhibition at low concentrations, supporting further development as an antimicrobial agent.
Chemical Reactions Analysis
Amide Bond Reactivity
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for prodrug activation or metabolite studies.
Pyrazolo-Pyrazinone Core Reactivity
The 4-oxo group in the pyrazinone ring participates in nucleophilic substitution or condensation reactions. The α,β-unsaturated carbonyl system allows Michael additions or cycloadditions.
Bromo-Substituted Aromatic Ring Reactivity
The bromine atom at the 4-position of the phenyl group enables cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, for aryl-aryl bond formation.
Benzodioxole Reactivity
The 1,3-benzodioxole moiety undergoes oxidative cleavage or demethylation under strong acidic or oxidative conditions, altering its electronic properties.
Analytical Methods for Reaction Monitoring
Reactions are tracked using chromatographic and spectroscopic techniques:
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TLC : Silica gel plates with UV visualization (Rf values: 0.3–0.7 in ethyl acetate/hexane).
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HPLC : C18 column, acetonitrile/water gradient, retention time ~8–12 mins .
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LC-MS : ESI+ mode confirms molecular ions (m/z 481.3 [M+H]⁺) .
Stability and Side Reactions
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Thermal decomposition : Degrades above 200°C, forming brominated byproducts .
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Photoreactivity : Benzodioxole undergoes ring-opening under UV light, requiring storage in amber vials .
This compound’s multifunctional architecture supports tailored modifications for drug discovery, leveraging its amide, heterocyclic, and halogenated reactivity profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural homology with several derivatives documented in the literature. Key differences lie in the substituents on the phenyl ring and the heterocyclic core, which influence physicochemical properties and biological interactions. Below is a detailed comparison:
Structural and Functional Group Analysis
*Molecular weights are approximate, based on substituent contributions.
Key Observations
Halogen Substitution :
- The target compound and both incorporate bromine, which can engage in halogen bonding with biological targets (e.g., enzymes or receptors). This interaction is critical for inhibitory activity in compounds like carbonic anhydrase inhibitors .
- Fluorine in enhances electronegativity and may improve membrane permeability.
Methoxy and Methyl Groups :
- Methoxy groups () increase solubility via hydrogen bonding but may reduce metabolic stability due to demethylation pathways.
- Methyl groups (target, ) confer steric protection against oxidative metabolism, extending half-life.
Heterocyclic Core Variations :
- The pyrazolo[1,5-a]pyrazin-4-one core in the target and contrasts with the pyrazolo[1,5-d][1,2,4]triazin-4-one in . The latter’s additional nitrogen atom could alter electron distribution and binding affinity.
Biological Activity Trends :
- Analogs with arylacetamide scaffolds (e.g., ) show herbicidal and antimicrobial activities, suggesting the target compound may share these properties. For example, compounds with bromine or methoxy substituents in exhibited enhanced inhibition of plant pathogens.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for constructing the pyrazolo[1,5-a]pyrazin-4-one core in this compound?
- The pyrazolo[1,5-a]pyrazinone core can be synthesized via cyclization reactions using α-chloroacetamides or hydrazide intermediates. For example, cyclization of substituted benzoic acid hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) is a common method to form the pyrazolo ring system . Alternatively, condensation reactions between pyrazole derivatives and ketones in refluxing ethanol, followed by acid-catalyzed cyclization, have been reported for similar scaffolds .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Structural confirmation requires a combination of X-ray crystallography , NMR spectroscopy , and FT-IR analysis . Single-crystal X-ray diffraction provides unambiguous stereochemical data, as demonstrated for pyrazolo-pyrazinone derivatives in prior studies . High-resolution NMR (¹H/¹³C) can resolve aromatic protons and acetamide linkages, while FT-IR identifies functional groups like C=O (amide I band at ~1650–1680 cm⁻¹) and N-H stretches .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Column chromatography using silica gel (eluent: ethyl acetate/hexane gradient) is widely employed. For polar byproducts, recrystallization from ethanol or methanol yields high-purity crystals. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended for resolving closely related impurities .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
- DoE frameworks, such as Box-Behnken or central composite designs , can model critical variables (e.g., reaction time, temperature, catalyst loading). For instance, optimizing POCl₃-mediated cyclization reactions might involve varying POCl₃ equivalents (1.2–2.0 eq.) and temperature (80–120°C) to maximize yield while minimizing side products like hydrolyzed acetamides . Response surface methodology (RSM) can statistically identify optimal conditions .
Q. What computational methods aid in predicting the compound’s reactivity and stability?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, such as HOMO-LUMO gaps, to assess redox stability . Molecular dynamics (MD) simulations can model solvation effects and degradation pathways in aqueous or biological matrices. For example, MD studies on similar acetamides reveal hydrolysis susceptibility at the amide bond under acidic conditions .
Q. How can researchers resolve contradictions in spectral data during characterization?
- Contradictions in NMR or IR data often arise from tautomerism or conformational flexibility. Variable-temperature NMR (VT-NMR) can detect dynamic processes, while 2D-COSY and HSQC experiments clarify ambiguous proton-carbon correlations . For conflicting FT-IR results, computational vibrational frequency analysis (DFT) aligns experimental peaks with theoretical predictions .
Q. What strategies mitigate byproduct formation during the cyclization step?
- Byproducts like N-alkylated derivatives or ring-opened intermediates can be minimized by:
- Using anhydrous solvents (e.g., dry DMF) to prevent hydrolysis.
- Adding catalytic p-toluenesulfonic acid (PTSA) to accelerate cyclization kinetics.
- Monitoring reaction progress via TLC or LC-MS to terminate reactions before side reactions dominate .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance pharmacological activity?
- Systematic SAR requires synthesizing analogs with variations in:
- Benzodioxolyl substituents : Replace with other electron-rich aromatics (e.g., 4-methoxyphenyl) to modulate lipophilicity.
- Acetamide side chain : Introduce fluorinated or branched alkyl groups to improve metabolic stability.
- Pyrazolo-pyrazinone core : Modify the oxidation state (e.g., 4-thioxo analogs) to alter binding affinity.
Methodological Notes
- Synthetic Protocols : Reflux conditions (e.g., 4–6 hours in ethanol with glacial acetic acid) are critical for intermediate formation .
- Analytical Workflows : LC-MS with electrospray ionization (ESI+) is essential for detecting low-abundance impurities.
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Processor) to reduce ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
